2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid
Description
2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative featuring a cyclohexylcarbamoylmethylsulfanyl group at position 2 and a carboxylic acid moiety at position 5. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural versatility and bioactivity. The carboxylic acid at position 5 contributes to solubility and may participate in hydrogen bonding or ionic interactions in biological systems.
Properties
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(17-11-4-2-1-3-5-11)9-23-16-18-12-7-6-10(15(21)22)8-13(12)19-16/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKVQQVSTJYHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the benzoimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative
The sulfanyl linkage is introduced through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation
Biological Activity
2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzoimidazole core, which is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes:
- Benzoimidazole core : A bicyclic structure known for its ability to interact with biological macromolecules.
- Cyclohexylcarbamoyl group : This moiety may enhance the compound's lipophilicity and biological activity.
- Sulfanyl linkage : This functional group can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that benzoimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the sulfanyl group in this compound may enhance this activity by facilitating interactions with bacterial membranes.
Anticancer Activity
The anticancer potential of benzoimidazole derivatives has been widely studied. A study highlighted that benzimidazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines warrant further investigation to establish its efficacy.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it may possess similar activities, making it a candidate for further development as an anti-inflammatory agent.
Enzyme Inhibition
Benzimidazole derivatives have been reported to act as inhibitors of various enzymes, including:
- α-Glucosidase : Inhibitors can help manage blood glucose levels in diabetic patients.
- Poly (ADP-ribose) polymerase (PARP) : Inhibition can lead to enhanced efficacy in cancer therapies.
The potential of this compound as an enzyme inhibitor should be explored in future studies.
Synthesis and Characterization
A study conducted on the synthesis of related benzimidazole derivatives utilized a one-pot reaction method, demonstrating efficient yields and straightforward purification processes. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure of synthesized compounds .
Pharmacological Evaluation
In a pharmacological evaluation involving derivatives of benzimidazole, compounds were tested for their antimicrobial and anticancer activities. Results indicated that certain modifications to the benzimidazole core significantly enhanced biological activity .
Data Summary
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. The structural features of 2-cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid suggest potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells, which could be a mechanism of action for this compound.
1.2 Modulation of Enzyme Activity
The compound has been studied for its ability to modulate the activity of specific enzymes, particularly 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). Inhibition of this enzyme is linked to therapeutic effects in metabolic disorders such as obesity and type 2 diabetes. By decreasing the intracellular concentration of active glucocorticoids, this compound may help manage conditions associated with metabolic syndrome .
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of benzimidazole derivatives, including related compounds. The results demonstrated that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Research on Metabolic Disorders
Another significant study focused on the modulation of 11βHSD1 activity by benzimidazole derivatives. The findings suggested that these compounds could effectively lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing fat accumulation.
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The carboxylic acid at position 5 can undergo classical nucleophilic acyl substitution reactions:
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Esterification : Fischer esterification under acidic conditions would yield methyl or ethyl esters, as demonstrated for similar benzimidazole carboxylic acids .
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Amidation : Carbodiimide-mediated coupling (e.g., DCC) with amines generates amides, a method widely used in peptide synthesis .
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Acid Chloride Formation : Treatment with thionyl chloride facilitates conversion to the reactive acyl chloride, enabling further derivatization .
Sulfanyl Group Reactivity
The methylsulfanyl substituent at position 2 may undergo oxidation or alkylation:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub> or mCPBA | Sulfoxide or sulfone | |
| Alkylation | Alkyl halides + base | Thioether derivatives | – |
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Oxidation : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide could oxidize the thioether to sulfoxide (S=O) or sulfone (O=S=O) .
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Alkylation : Reaction with alkyl halides under basic conditions may yield extended thioethers, though specific examples are not cited in the provided sources.
Benzimidazole Ring Reactivity
The benzimidazole core is generally stable but may participate in electrophilic substitutions under controlled conditions:
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Nitration/Halogenation : Electrophilic aromatic substitution at electron-rich positions (e.g., para to existing substituents) is feasible, as seen in related benzimidazole syntheses .
Cyclohexylcarbamoyl Group Reactivity
The cyclohexylcarbamoyl moiety may undergo hydrolysis under acidic or basic conditions:
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Hydrolysis : The amide bond in the carbamoyl group can cleave to release cyclohexylamine and a mercaptoacetic acid derivative, analogous to general amide reactivity .
Multicomponent Reactions
The compound’s multiple functional groups allow participation in one-pot syntheses:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Heterocyclization | Aldehydes + Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> | Fused heterocycles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 critically influences physicochemical properties and bioactivity. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to the polar carboxylic acid () or aromatic furyl () substituents.
- Hydrogen Bonding : The carbamoyl group in the target compound may form intermolecular hydrogen bonds, similar to the sulfamoyl group in ’s 4h. In contrast, the furyl derivative () exhibits O–H⋯N hydrogen bonds in crystal packing .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid, and how do they influence its chemical reactivity?
- Methodological Answer : The compound features a benzoimidazole core substituted at position 2 with a cyclohexylcarbamoylmethylsulfanyl group and at position 5 with a carboxylic acid. The cyclohexyl group introduces steric bulk, which may hinder nucleophilic attack, while the carboxylic acid enhances solubility in polar solvents and enables salt formation. The sulfanyl group can participate in hydrogen bonding or redox reactions. Structural confirmation via single-crystal X-ray diffraction (e.g., bond lengths: mean C–C = 0.005 Å, R factor = 0.052) is critical for validating reactivity predictions .
Q. What synthetic routes are commonly employed for benzoimidazole-carboxylic acid derivatives?
- Methodological Answer : A standard approach involves condensation of 3,4-diaminobenzoic acid with aldehydes or ketones under acidic or solvent-free conditions. For example, green chemistry methods using choline chloride/glycerol eutectic solvents at 50°C achieve yields of 67–97% . Mechanistically, this involves cyclization via Schiff base intermediates, with Na₂S₂O₅ acting as an oxidizing agent to aromatize the imidazole ring .
Q. How can researchers confirm the purity of synthesized this compound?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) is essential for verifying molecular mass (e.g., [M+H]+ observed at m/z 613.3031 vs. calculated 613.3034) . Elemental analysis (e.g., C, H, N within ±0.02% of theoretical values) further confirms purity .
Advanced Research Questions
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : Use a CH₂Cl₂–DMSO (9:1) solvent system and slow evaporation at 273 K over 2 months. The DMSO stabilizes polar groups, while CH₂Cl₂ promotes gradual nucleation. Intermolecular O–H···N hydrogen bonds (e.g., O2–H2⋯N2, O4–H4⋯N4) drive crystal packing along the b-axis, as confirmed by crystallographic symmetry codes .
Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., HRMS, NMR)?
- Methodological Answer :
- HRMS : Calibrate instruments using internal standards (e.g., NaTFA). For isotopic patterns, compare [M+2+H]+ peaks (e.g., Cl/F-containing derivatives ).
- NMR : Use deuterated DMSO-d₆ to solubilize the compound and assign peaks via 2D-COSY or HSQC. For example, the cyclohexyl group’s axial/equatorial protons show distinct splitting in ¹H-NMR .
Q. How does solvent choice impact synthesis yield and purity?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Green solvents like choline chloride/glycerol improve atom economy and reduce waste (yields >90% ). For recrystallization, mixed solvents (e.g., CH₂Cl₂/DMSO) balance solubility and nucleation kinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s hydrogen bonding network?
- Methodological Answer : Reanalyze crystallographic data (e.g., CIF files) using software like Olex2 or Mercury. Compare hydrogen bond distances (e.g., O–H···N = 2.6–3.0 Å) and angles (>120°). Conflicting reports may arise from temperature-dependent packing (e.g., data collected at 100 K vs. room temperature) .
Synthesis Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
